molecular formula C12H11NO3S B3136357 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester CAS No. 415724-79-7

3-Benzyloxyisothiazole-5-carboxylic acid methyl ester

Cat. No.: B3136357
CAS No.: 415724-79-7
M. Wt: 249.29 g/mol
InChI Key: RBHDFBWBQHTBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxyisothiazole-5-carboxylic acid methyl ester is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group at the 3-position and a carboxylic acid methyl ester group at the 5-position of the isothiazole ring. Compounds in this family are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .

Mechanism of Action

Target of Action

Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate, also known as 3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action of Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The lithiation can be achieved using n-butyllithium, and the intermediate lithiated species can be trapped with various electrophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable lithiation and electrophilic trapping reactions, which can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The isothiazole ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzyloxy aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isothiazole derivatives, depending on the reagents used.

Scientific Research Applications

3-Benzyloxyisothiazole-5-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral, antibacterial, and antifungal activities.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester is unique due to the presence of both the benzyloxy and carboxylic acid methyl ester groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDFBWBQHTBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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